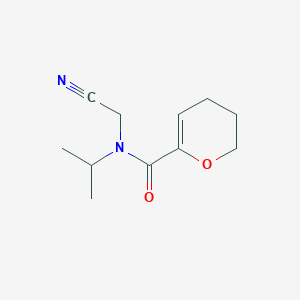

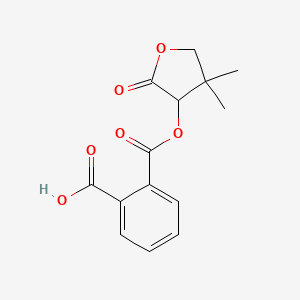

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

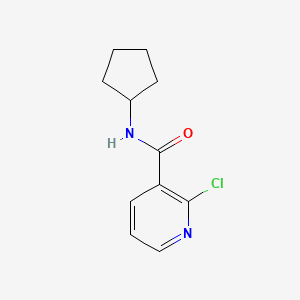

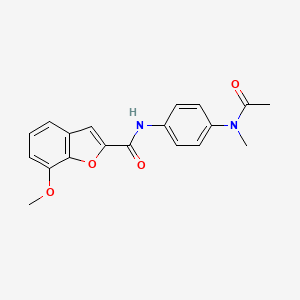

“N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyran ring, which is a six-membered heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom, and a double bond . The “cyanomethyl” and “propan-2-yl” groups are likely attached to the nitrogen atom, and the “carboxamide” group is likely attached to the pyran ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyran ring and various functional groups .Chemical Reactions Analysis

This compound, like other organic compounds, would likely undergo a variety of chemical reactions, including those typical of pyrans, nitriles (from the “cyanomethyl” group), alkyl groups (from the “propan-2-yl” group), and carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its polarity, solubility, stability, reactivity, melting point, boiling point, etc .Scientific Research Applications

Novel Synthetic Methodologies

Researchers have developed efficient synthetic approaches for creating functionalized 3,4-dihydro-2H-pyran-4-carboxamides, demonstrating the versatility of related structures in organic synthesis. For example, a diastereoselective synthesis method was established, utilizing the reaction of available 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media, showcasing an unusual process of quasi-hydrolysis of the cyano group (Ievlev et al., 2016). This method highlights the capability of cyano group transformations in regio- and diastereoselective modifications.

Cyclization Reactions and Heterocycle Formation

The synthesis of complex heterocycles is crucial for developing pharmaceuticals and materials science. Research includes the creation of 3H-naphtho[2.1-b]pyran-2-carboxamides from a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, facilitated by Lewis acids like ZnI2 and FeCl3, indicating the role of aryl-zinc (II) σ-bond formation and its addition to isocyanide (Nizami & Hua, 2018). Such methodologies offer pathways for synthesizing pharmacologically relevant structures.

Supramolecular Chemistry

The study of supramolecular interactions involving coumarin-derivative dyes and cucurbit[7]uril, leading to the formation of ternary complexes with mercuric ions, underscores the importance of understanding host-guest chemistry for sensor and material applications. The formation of these complexes, influenced by the photophysical behavior of the complexes, showcases the potential for using these systems in detecting metal ions and understanding the fundamental aspects of supramolecular assembly (Aliaga et al., 2015).

Material Science and Corrosion Inhibition

Research into carboxamide derivatives has also found applications in material science, specifically as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study demonstrated the inhibitive performance of carboxamide ligands, highlighting their potential as environmentally friendly corrosion inhibitors. Their effectiveness, attributed to adsorption at the metal/solution interface, underscores the potential of organic molecules in protecting metals from corrosion, a crucial consideration in industrial processes (Erami et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(2)13(7-6-12)11(14)10-5-3-4-8-15-10/h5,9H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCCODTULWYCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#N)C(=O)C1=CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

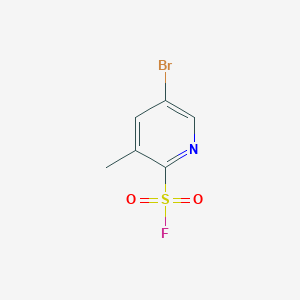

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)